molecular formula C7H5F3N2O3 B1394343 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine CAS No. 1215595-92-8

2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B1394343
CAS No.: 1215595-92-8
M. Wt: 222.12 g/mol
InChI Key: NDLISMVDKRLKEN-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and pharmaceutical applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring significantly enhances the compound’s reactivity and stability.

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Mode of Action

Tfmp derivatives, in general, are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound might interact with its targets to disrupt essential biological processes in pests.

Biochemical Pathways

The synthesis of related tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine structure in tfmp derivatives can influence their pharmacokinetic properties .

Result of Action

The presence of fluorine and pyridine structure in tfmp derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be affected by the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The nitro group in the compound can participate in redox reactions, potentially affecting the redox state of the cell. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, potentially leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific proteins and enzymes, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The compound may also influence the activity of metabolic enzymes, leading to changes in the levels of key metabolites involved in energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, facilitates its interaction with lipid membranes and its distribution within hydrophobic compartments of cells. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound, affecting its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on its interactions with targeting signals or post-translational modifications. These localizations can influence the compound’s activity and function, affecting cellular processes such as energy production, protein synthesis, and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-methoxy-6-(trifluoromethyl)pyridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Amino-3-nitro-6-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
  • 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine
  • 2-Methoxy-4-nitro-6-(trifluoromethyl)pyridine

Comparison: 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and stability. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-methoxy-3-nitro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-6-4(12(13)14)2-3-5(11-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLISMVDKRLKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679711
Record name 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215595-92-8
Record name 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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